molecular formula C15H18N4O3 B2501507 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide CAS No. 1796993-21-9

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2501507
CAS No.: 1796993-21-9
M. Wt: 302.334
InChI Key: YMNMWUQZXBVFIG-UHFFFAOYSA-N
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Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a morpholine ring and a furan-2-carboxamide group. The pyrimidine scaffold provides a planar heterocyclic structure conducive to hydrogen bonding and π-π interactions, while the morpholine moiety enhances solubility and pharmacokinetic properties due to its oxygen-rich, polar nature .

Properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-9-14(19-4-7-21-8-5-19)18-13(17-11)10-16-15(20)12-3-2-6-22-12/h2-3,6,9H,4-5,7-8,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNMWUQZXBVFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Methyl-1,3-Diketone

A mixture of ethyl acetoacetate and guanidine carbonate in ethanol under reflux yields 4-methylpyrimidin-2-ol. Subsequent chlorination using phosphorus oxychloride (POCl$$_3$$) produces 2-chloro-4-methylpyrimidine.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C (reflux)
  • Catalyst: None
  • Yield: 68–72%

Morpholine Substitution at C6

The chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with morpholine. This reaction requires elevated temperatures and a polar aprotic solvent to facilitate displacement.

Optimized Protocol :

  • Reactants : 2-Chloro-4-methylpyrimidine (1 equiv), morpholine (1.2 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 120°C
  • Time : 12 hours
  • Yield : 85%

Introduction of the Furan-2-Carboxamide Side Chain

The C2 methylene-linked furan-2-carboxamide group is introduced via reductive amination or nucleophilic substitution.

Reductive Amination Approach

A two-step process involving:

  • Methylamination : Reaction of 4-methyl-6-morpholinopyrimidine-2-carbaldehyde with methylamine to form the imine.
  • Reduction : Sodium borohydride (NaBH$$_4$$) reduces the imine to the secondary amine.
  • Carboxamide Coupling : Reaction with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et$$_3$$N) as a base.

Key Data :

Step Reagents/Conditions Yield
Methylamination CH$$3$$NH$$2$$, EtOH, 25°C 78%
Reduction NaBH$$_4$$, MeOH, 0°C 92%
Carboxamide Coupling Furan-2-COCl, Et$$_3$$N, DCM 65%

Nucleophilic Substitution Strategy

An alternative method utilizes a bromomethyl intermediate:

  • Bromination : 4-Methyl-6-morpholinopyrimidine-2-methanol is treated with phosphorus tribromide (PBr$$_3$$) to form the bromomethyl derivative.
  • Amine Coupling : Reaction with furan-2-carboxamide in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetonitrile.

Optimization Insight :

  • Excess K$$2$$CO$$3$$ (2.5 equiv) improves yield by scavenging HBr.
  • Temperature: 60°C for 8 hours achieves 70% conversion.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Morpholine Substitution

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine, accelerating substitution. Comparative studies reveal:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 12 85
DMSO 46.7 10 88
THF 7.5 24 42

Temperature Dependence in Carboxamide Coupling

Elevated temperatures (40–60°C) favor acyl chloride reactivity but risk furan ring decomposition. A balance is achieved at 25°C with slow reagent addition.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$):

    • δ 8.45 (s, 1H, pyrimidine H5)
    • δ 4.65 (s, 2H, CH$$_2$$ linker)
    • δ 3.75–3.60 (m, 8H, morpholine)
    • δ 7.90–7.40 (m, 3H, furan).
  • $$^{13}$$C NMR :

    • 165.2 ppm (C=O carboxamide)
    • 152.1 ppm (pyrimidine C2)
    • 110.5 ppm (furan C2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 303.1452 [M+H]$$^+$$
  • Calculated for $$\text{C}{15}\text{H}{19}\text{N}{4}\text{O}{3}$$ : 303.1456.

Challenges and Alternative Pathways

Byproduct Formation in Reductive Amination

Trace amounts of over-reduced species (e.g., tertiary amines) are detected via LC-MS. Mitigation strategies include:

  • Strict temperature control (<5°C during NaBH$$_4$$ addition).
  • Use of milder reductants (e.g., cyanoborohydride).

Morpholine Ring Stability

Prolonged heating (>100°C) in acidic conditions causes morpholine ring-opening. Neutral or slightly basic conditions are preferred.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Morpholine Source : Bulk pricing favors morpholine over custom-synthesized analogs.
  • Solvent Recovery : DMF is distilled and reused, reducing waste.

Green Chemistry Metrics

  • E-Factor : 23 (kg waste/kg product) – dominated by solvent use.
  • Atom Economy : 64% for the final coupling step.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted furan, pyrimidine, and morpholine derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Compound A : N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide (CAS 946273-11-6)

  • Core Structure : Pyrimidine with propoxy and methyl substituents.
  • Key Differences : Replaces the morpholine group with a propoxy chain and links the furan carboxamide via an aniline bridge.
  • The propoxy group increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Compound B : N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide (CAS 941948-15-8)

  • Core Structure: Pyrazolo[3,4-d]pyrimidine with methylthio and isopropylamino groups.
  • Key Differences: The pyrazolopyrimidine core introduces additional nitrogen atoms, altering electronic properties. The methylthio group increases hydrophobicity, while the isopropylamino substituent may sterically hinder target binding.

Analogues with Alternative Heterocyclic Cores

Compound C : N-(4-(3-bromophenyl)-3-cyano-6-phenylpyridin-2-yl)furan-2-carboxamide ()

  • Core Structure: Pyridine with bromophenyl and cyano substituents.
  • Key Differences: Pyridine replaces pyrimidine, reducing hydrogen-bonding capacity.
  • Impact : Lower specificity for pyrimidine-binding targets but enhanced hydrophobic interactions in biological membranes .

Compound D : N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Core Structure: Pyrimidine with chlorophenyl and aminomethyl substituents.
  • Key Differences : Lacks the morpholine and furan carboxamide groups. The chlorophenyl groups increase lipophilicity and halogen bonding.
  • Impact : Demonstrated antibacterial and antifungal activity, suggesting that halogenation enhances antimicrobial potency but may reduce solubility .

Pharmacologically Relevant Analogues

Compound E : Alfuzosin Impurity A (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide)

  • Core Structure: Quinazoline with dimethoxy and amino groups.
  • Key Differences : Quinazoline core instead of pyrimidine; includes a propane-1,3-diamine linker.
  • Impact : The quinazoline structure is associated with α-adrenergic receptor antagonism, but the absence of morpholine reduces solubility compared to the target compound .

Compound F : N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide ()

  • Core Structure: No heterocyclic core; features benzyl and methoxyphenyl groups.
  • Key Differences : Lacks the pyrimidine-morpholine scaffold, relying solely on aromatic interactions.
  • Impact : Reduced target specificity but retained antiviral activity, highlighting the furan carboxamide’s role in bioactivity .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Pyrimidine Morpholine, furan-2-carboxamide 352.4 (est.) High solubility, H-bonding capacity
Compound A Pyrimidine Propoxy, aniline-linked furan 352.4 Lipophilic, moderate solubility
Compound B Pyrazolopyrimidine Methylthio, isopropylamino 360.4 Enzymatic inhibition potential
Compound C Pyridine Bromophenyl, cyano N/A Hydrophobic membrane interaction
Compound E Quinazoline Dimethoxy, propane-1,3-diamine N/A α-Adrenergic activity

Key Research Findings

  • Morpholine’s Role : Compounds with morpholine (e.g., target compound) exhibit superior solubility and bioavailability compared to propoxy or methylthio analogues .
  • Furan Carboxamide : Critical for bioactivity across analogues, enabling hydrogen bonding with targets such as kinases or microbial enzymes .
  • Halogenation Effects : Bromo- or chlorophenyl groups enhance antimicrobial activity but compromise solubility .
  • Heterocyclic Core : Pyrimidine-based compounds show higher target specificity than pyridine or quinazoline derivatives due to optimized hydrogen-bonding networks .

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activity. This compound features a morpholinopyrimidine moiety linked to a furan-2-carboxamide group, which may impart unique pharmacological properties. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine and research.

Basic Information

PropertyValue
Molecular Formula C₁₅H₁₈N₄O₃
Molecular Weight 302.33 g/mol
CAS Number 1796993-21-9

Structural Characteristics

The compound's structure is characterized by a furan ring and a pyrimidine derivative, which are known to contribute to various biological activities. The morpholine group enhances the compound's solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-6-morpholinopyrimidine with furan-2-carboxylic acid. This process is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane (DCM) at room temperature .

This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit kinases involved in cellular signaling pathways, potentially impacting cell proliferation and survival.
  • Receptor Modulation : It may also modulate receptor activity, influencing various physiological responses.

Research Findings

Recent studies have highlighted the following biological activities:

  • Anticancer Activity : Preliminary investigations indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through the modulation of signaling pathways.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Some research indicates that it may reduce inflammatory mediators, positioning it as a candidate for treating inflammatory diseases .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancers.
  • Animal Models : Animal studies have suggested that the compound can reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy treatments.

Similar Compounds

Compound NameBiological Activity
4,6-dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amineAnticancer
N-(pyridin-2-ylmethyl)furan-2-carboxamideAntimicrobial
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivativesAnti-inflammatory

This compound stands out due to its unique structural features and dual functionality as both an anticancer and antimicrobial agent.

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